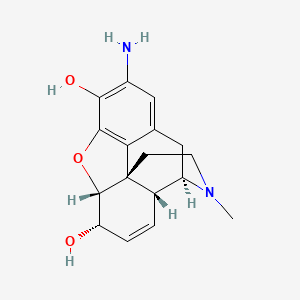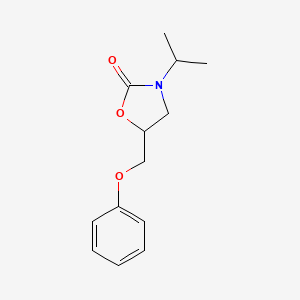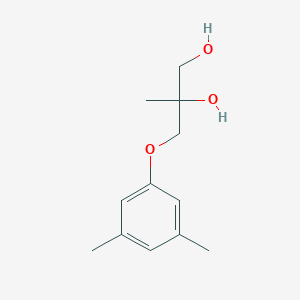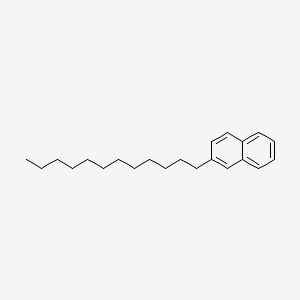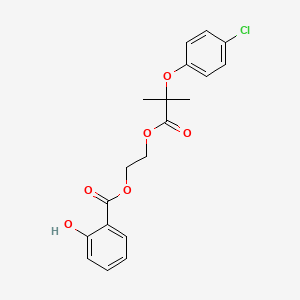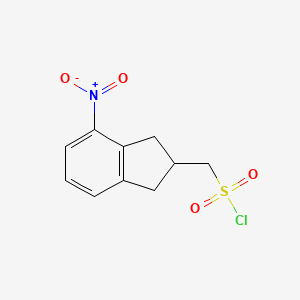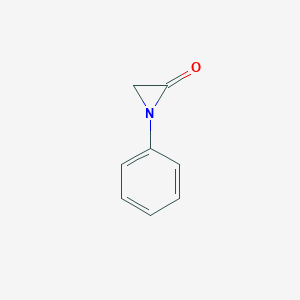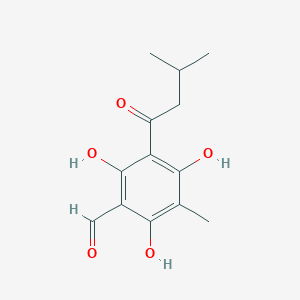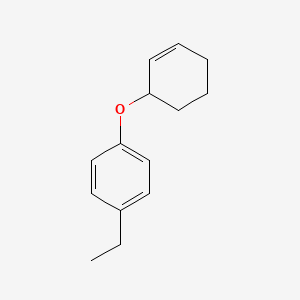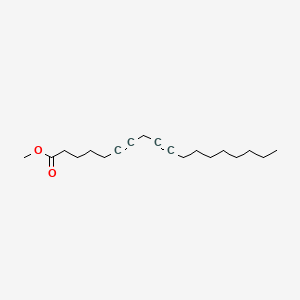
Methyl 6,9-octadecadiynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,9-octadecadiynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from octadecadiynoic acid and methanol. This compound is known for its unique structure, which includes two triple bonds at the 6th and 9th positions of the carbon chain. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 6,9-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,9-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 6,9-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 6,9-octadecadiynoate is primarily related to its ability to interact with biological molecules through its reactive triple bonds. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect various signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6,9-octadecadienoate: This compound has double bonds instead of triple bonds and exhibits different chemical reactivity and biological activity.
Methyl 3,6-octadecadiynoate: Similar in structure but with triple bonds at different positions, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 6,9-octadecadiynoate is unique due to the presence of two triple bonds at specific positions in the carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
56847-03-1 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl octadeca-6,9-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
Clé InChI |
LKHNXBFRIJOJJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCC#CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


